Product packaging for Linalyl formate(Cat. No.:CAS No. 115-99-1)

Linalyl formate

Cat. No.: B094168
CAS No.: 115-99-1
M. Wt: 182.26 g/mol
InChI Key: JZOCDHMHLGUPFI-UHFFFAOYSA-N
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Description

Contextualization within Terpenoid Ester Chemistry Research

Linalyl formate (B1220265) is classified as a terpenoid ester, a significant class of compounds in natural product chemistry. nih.gov Terpenoids are a large and diverse class of organic compounds produced by a variety of plants, and their esters are often responsible for the characteristic fragrances and flavors of these plants. nih.govmdpi.com Linalyl formate is formed from the esterification of linalool (B1675412), a tertiary terpene alcohol, with formic acid. guidechem.comontosight.ai This reaction is a cornerstone of its identity and a key focus in its synthetic chemistry research.

The synthesis of this compound is a direct application of esterification principles, typically involving the reaction of linalool with formic acid, sometimes in the presence of a catalyst or with reagents like a mixture of formic acid and sodium formate. guidechem.comontosight.airesearchgate.net The study of such synthesis reactions is crucial for producing nature-identical compounds for various applications and for understanding the formation pathways of these esters in nature. fragranceconservatory.com The broader research into terpenoid esters also includes investigating their hydrolysis back to the parent alcohol and carboxylic acid, a reaction that has implications for the stability of fragrances and flavors. cymitquimica.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₈O₂ cymitquimica.com
Molecular Weight 182.26 g/mol givaudan.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Odor Fruity, floral, reminiscent of bergamot guidechem.comthegoodscentscompany.com
Boiling Point 211 - 213 °C givaudan.com
CAS Number 115-99-1 fragranceconservatory.com

Significance in Advanced Volatile Organic Compound Studies

This compound is a significant component in the study of Volatile Organic Compounds (VOCs), particularly those of botanical origin. core.ac.uk VOCs are critical for plant communication, defense, and interaction with the environment. scielo.br this compound contributes to the complex scent profiles of numerous aromatic plants. jales.orgfragranceconservatory.com

Advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental in identifying and quantifying this compound in the volatile emissions of plants and essential oils. acs.orgjales.org Such studies have confirmed its presence in the essential oils of various species, including lavender (Lavandula angustifolia) and clary sage (Salvia sclarea). jales.orgfragranceconservatory.com For instance, a comparative chemical analysis of Lavandula angustifolia essential oils from different geographical locations in Korea identified this compound as one of the most abundant compounds, with its concentration varying based on the cultivation site. jales.org This highlights its role as a key marker in the chemical fingerprinting of essential oils.

Research Trajectories and Contemporary Challenges

Current research on this compound is multifaceted, exploring its biosynthesis, stability, and potential applications. The biosynthesis of this compound in plants occurs via the terpenoid pathway, where precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) lead to the formation of geranyl diphosphate (GPP), the direct precursor to linalool. mdpi.comnih.gov Linalool is then esterified to form this compound. researchgate.net Understanding the enzymes and genes controlling these steps, such as linalool synthases and potential acyltransferases, is a key area of research to potentially enhance its production in plants or engineer its synthesis in microorganisms.

A significant challenge in working with this compound is its moderate stability. cymitquimica.com As an ester, it is susceptible to hydrolysis, which can alter the chemical composition and aroma of essential oils or fragranced products over time. cymitquimica.com Furthermore, like its parent compound linalool and the related ester linalyl acetate (B1210297), this compound can undergo autoxidation when exposed to air, which may lead to the formation of other compounds. researchgate.net This instability presents challenges for its use in products requiring a long shelf-life and for the accurate analysis of aged samples.

Contemporary research is also exploring novel applications for terpenoids like this compound. For instance, VOCs are being investigated for their potential role in agriculture, such as in plant defense against pests. scielo.br Studies have explored the use of combinations of VOCs, including linalyl acetate (a closely related compound), to influence plant biochemistry and deter pests like the root-knot nematode in coffee plants. scielo.br While direct research on this compound in this context is less common, the findings for related compounds suggest potential avenues for future investigation. The development of efficient and environmentally friendly synthesis methods and the exploration of its biological activities remain active areas of research. thegoodscentscompany.com

Table 2: Natural Occurrence of this compound

Plant Species Reference
Lavandula angustifolia (Lavender) jales.org
Salvia sclarea (Clary Sage) fragranceconservatory.com
Prunus species (e.g., Cherry) fragranceconservatory.com
Zanthoxylum simulans nih.gov
Zanthoxylum schinifolium nih.gov
Rhamnus alaternus
Murraya koenigii (Curry leaf)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B094168 Linalyl formate CAS No. 115-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl formate
Source PubChem
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InChI

InChI=1S/C11H18O2/c1-5-11(4,13-9-12)8-6-7-10(2)3/h5,7,9H,1,6,8H2,2-4H3
Source PubChem
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InChI Key

JZOCDHMHLGUPFI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=CCCC(C)(C=C)OC=O)C
Source PubChem
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Molecular Formula

C11H18O2
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DSSTOX Substance ID

DTXSID2047642
Record name Linalyl formate
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Molecular Weight

182.26 g/mol
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Physical Description

Liquid, colourless liquid with a fresh, citrus, green, herbaceous, bergamot-like odour
Record name Linalyl formate
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Record name Linalyl formate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

100.00 to 103.00 °C. @ 10.00 mm Hg
Record name Linalyl formate
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Solubility

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol and water; insoluble in glycerol, 1 ml in 6 ml 70% alcohol (in ethanol)
Record name Linalyl formate
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Density

0.910-0.918
Record name Linalyl formate
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CAS No.

115-99-1
Record name Linalool formate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl formate
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Record name Linalyl formate
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-formate
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Record name Linalyl formate
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Record name Linalyl formate
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Record name LINALYL FORMATE
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Record name Linalyl formate
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Synthetic Methodologies and Process Optimization for Linalyl Formate

Chemical Esterification Routes to Linalyl Formate (B1220265)

The primary chemical method for synthesizing linalyl formate is the direct esterification of linalool (B1675412) with formic acid. This process involves the reaction of the tertiary alcohol, linalool, with a carboxylic acid to form the corresponding ester and water.

The formylation of linalool with formic acid typically proceeds via an acid-catalyzed esterification mechanism, often referred to as Fischer-Speier esterification. The mechanism can be described in the following steps:

Protonation of Formic Acid: The formic acid is protonated by an acid catalyst (which can be formic acid itself or a stronger acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: The oxygen atom of the hydroxyl group in linalool acts as a nucleophile, attacking the activated carbonyl carbon of the protonated formic acid. This step results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formerly the hydroxyl group of linalool) to one of the hydroxyl groups of the intermediate.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, creating a protonated ester.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

Due to the tertiary and allylic nature of the alcohol in linalool, the reaction mechanism can be sensitive to reaction conditions, with potential for side reactions such as dehydration or rearrangement, particularly under harsh acidic conditions or high temperatures.

The esterification of linalool is commonly catalyzed by the reactant, formic acid, itself, although other acid catalysts can be employed to accelerate the reaction. In some preparations, sodium formate is used in conjunction with formic acid and a small amount of acetic acid. This mixture helps to control the acidity and drive the reaction towards the product.

While specific kinetic studies for the formylation of linalool are not extensively detailed in the available literature, esterification reactions are typically second-order reactions. The rate is dependent on the concentrations of both the alcohol (linalool) and the carboxylic acid (formic acid). The reaction rate is influenced by several factors including the strength of the acid catalyst, temperature, and the steric hindrance of the reactants. The tertiary structure of linalool can present steric challenges, potentially slowing the reaction rate compared to primary or secondary alcohols.

Optimizing process parameters is essential for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters include temperature, molar ratio of reactants, and reaction time. A described laboratory-scale synthesis specifies a reaction temperature of around 40°C. Maintaining a controlled temperature is crucial to prevent the degradation of the thermally sensitive linalool and this compound.

The molar ratio of reactants also plays a critical role. An excess of one reactant, typically the less expensive one, can be used to shift the reaction equilibrium towards the product side. In one documented procedure, a molar ratio of 1.2 moles of sodium formate to 1 mole of linalool is utilized, with formic acid also present. After the initial reaction period, the mixture is often left to stand to ensure completion before undergoing purification steps like washing, neutralization, and vacuum distillation to isolate the final product.

Table 1: Parameters for Chemical Synthesis of this compound

ParameterValue/ConditionPurposeCitation
Reactants Linalool, Formic Acid, Sodium FormateFormation of the ester
Catalyst Formic Acid / Acetic AcidTo protonate the carbonyl group and increase reaction rate
Molar Ratio 1.2 mol Sodium Formate per 1 mol LinaloolTo shift equilibrium towards product formation
Temperature ~ 40°CTo provide sufficient activation energy without causing degradation
Post-Reaction Left overnight at room temperatureTo allow the reaction to proceed to completion
Purification Water wash, neutralization (5% Na₂CO₃), extraction, vacuum distillationTo remove unreacted starting materials, byproducts, and isolate pure this compound

Enzymatic Biocatalysis for this compound Production

Enzymatic synthesis represents a green alternative to chemical methods, offering high selectivity and milder reaction conditions. Lipases are the most commonly used enzymes for esterification reactions due to their ability to function in non-aqueous environments and their broad substrate specificity.

The selection of an appropriate enzyme is paramount for successful biocatalysis. For the synthesis of formate esters and other terpene esters, lipases have shown significant promise. Among commercially available lipases, Candida antarctica lipase (B570770) B (CALB), often supplied in an immobilized form as Novozym 435, is frequently selected due to its high activity, stability, and non-specific nature, allowing it to act on a wide range of alcohols and acids. Other lipases, such as those from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM), have also been investigated for various ester syntheses.

Immobilization is a key technique to enhance enzyme stability, facilitate easy separation from the reaction mixture, and enable reusability, which is crucial for economic viability on an industrial scale. Novozym 435, for instance, consists of CALB immobilized on a macroporous acrylic resin. This method of physical adsorption onto a solid support is simple and effective. Other immobilization techniques include covalent bonding, entrapment within a polymer matrix, and cross-linking of enzyme aggregates. The choice of support and method can significantly impact the enzyme's activity, stability, and performance in the reaction medium.

The efficiency of enzymatic ester synthesis is highly dependent on the optimization of various reaction conditions, including temperature, substrate molar ratio, enzyme concentration, and the reaction medium.

Temperature: Enzyme activity is strongly influenced by temperature. For many lipases, including Novozym 435, optimal temperatures for ester synthesis are typically in the range of 30-70°C. For example, studies on octyl formate and phenethyl formate synthesis using Novozym 435 identified 40°C as the optimal temperature, achieving high conversion rates. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and reduced stability.

Substrate Molar Ratio: The molar ratio of the alcohol (linalool) to the acyl donor (formic acid) significantly affects the reaction equilibrium and yield. An excess of one substrate is often used to drive the reaction forward. However, a large excess of either the alcohol or the acid can lead to enzyme inhibition. For the synthesis of formate esters, optimal molar ratios of acid to alcohol have been found to range from 1:5 to 1:7.

Enzyme Concentration: The reaction rate generally increases with a higher concentration of the enzyme up to a certain point. Beyond this optimal concentration, the increase in conversion may become negligible due to substrate limitation or mass transfer issues, making the process less cost-effective. Optimal concentrations for formate ester synthesis have been reported around 15 g/L for Novozym 435.

Reaction Medium: The choice of solvent (or lack thereof, in solvent-free systems) is critical. While solvent-free systems are preferred from a green chemistry perspective, organic solvents can sometimes improve substrate solubility and reduce substrate inhibition, leading to higher yields.

Table 2: Optimized Conditions for Enzymatic Synthesis of Formate Esters (Model Systems)

ParameterOptimized ValueEffect on ReactionCitation
Enzyme Novozym 435 (Candida antarctica lipase B)High activity and stability for esterification
Enzyme Concentration 15 g/LProvides a high reaction rate without excessive cost or mass transfer limitations
Temperature 40 °CBalances high enzyme activity with thermal stability, preventing denaturation
Substrate Molar Ratio (Acid:Alcohol) 1:5 to 1:7Shifts equilibrium to favor product formation while avoiding substrate inhibition
Solvent 1,2-dichloroethane (B1671644) or Toluene (B28343)Can enhance substrate solubility and allow for effective enzyme recycling
Agitation 150 - 180 rpmEnsures proper mixing and reduces external mass transfer limitations

Optimization of Bioreaction Conditions

Substrate Molar Ratio and Enzyme Concentration Effects

The interplay between the molar ratio of the substrates (linalool and formic acid) and the concentration of the biocatalyst is a critical determinant of reaction conversion and efficiency.

Substrate Molar Ratio: In enzymatic esterification, altering the molar ratio of alcohol to acyl donor can significantly shift the reaction equilibrium to favor product formation. For the synthesis of formate esters, an excess of the alcohol component is often used. For instance, in the synthesis of octyl formate, increasing the formic acid to octanol (B41247) molar ratio from 1:1 to 1:7 resulted in an increase in conversion from 70.55% to 80.71%. Similarly, for phenethyl formate synthesis, the conversion yield increased from 55.87% at a 1:1 ratio to a maximum of 71.40% at a 1:5 formic acid to phenethyl alcohol ratio. However, further increasing the alcohol concentration can lead to a slight decrease in conversion, potentially due to substrate inhibition of the enzyme.

Enzyme Concentration: The concentration of the enzyme directly influences the reaction rate. Generally, an increase in enzyme concentration leads to a higher conversion rate, as more active sites are available for the substrates. In studies on octyl formate, increasing the Novozym 435 concentration from 5 g/L to 15 g/L elevated the conversion from 33.23% to 70.55%. A similar trend was observed for phenethyl formate, where the yield peaked at an enzyme concentration of 15 g/L. However, beyond an optimal point, further increases in enzyme concentration may not proportionally increase the conversion and can even lead to a slight decrease. This phenomenon can be attributed to mass transfer limitations or enzyme agglomeration at high concentrations.

It is important to note that the esterification of linalool, a tertiary alcohol, can be challenging due to steric hindrance. Research on the synthesis of linalyl acetate (B1210297), for example, has shown that even under optimized conditions, conversion rates can be low.

Ester StudiedSubstrate Molar Ratio (Acid:Alcohol)Enzyme Concentration (g/L)Resulting Conversion (%)Reference
Octyl Formate1:11570.55
Octyl Formate1:71580.71
Phenethyl Formate1:11555.87
Phenethyl Formate1:51571.40
Octyl Formate1:7533.23
Octyl Formate1:71065.64
Octyl Formate1:71580.71 (at optimal ratio)
Linalyl Acetate9:1 (Acid:Alcohol)5% (w/w)5.6
Solvent Influence on Enzymatic Esterification

The choice of solvent is a pivotal factor in biocatalytic processes, as it can influence enzyme activity, stability, and substrate solubility. The polarity of the solvent, often quantified by its log P value, is a key characteristic. In the enzymatic synthesis of formate esters, a range of solvents have been investigated to determine the optimal reaction medium.

For the production of octyl formate using Novozym 435, non-polar (hydrophobic) solvents such as toluene, cyclohexane, n-hexane, and n-heptane yielded high conversions, ranging from 81.44% to 94.63%. In contrast, some hydrophilic solvents like acetonitrile (B52724) and acetone (B3395972) resulted in significantly lower conversions (11.75% and 9.95%, respectively). Interestingly, the solvent 1,2-dichloroethane provided the highest conversion at 96.51%, demonstrating that the selection of the ideal solvent is complex and not solely dependent on polarity. The solvent's ability to maintain an optimal microenvironment around the enzyme is crucial for its catalytic function. In some cases, solvent-free systems are also explored to create a more sustainable and "green" process.

SolventLog P ValueOctyl Formate Conversion (%)Reference
Acetonitrile-0.3311.75
Acetone-0.239.95
Tetrahydrofuran (THF)0.4915.71
1,2-Dichloroethane1.4896.51
Toluene2.5094.63
Cyclohexane3.2082.42
n-Hexane3.5081.96
n-Heptane4.0081.44
Iso-octane4.5080.39
Temperature and Reaction Time Kinetics

Temperature is a critical parameter that directly affects the rate of an enzymatic reaction. For every enzyme, there is an optimal temperature at which it exhibits maximum activity. Below this temperature, the reaction rate is lower, and above it, the enzyme may begin to denature, leading to a rapid loss of activity.

In the synthesis of octyl formate catalyzed by Novozym 435, the highest conversion (81.96%) was achieved at 40°C. Temperatures of 20°C, 30°C, and 50°C all resulted in slightly lower conversions. This indicates a relatively narrow optimal temperature range for this specific reaction. Similarly, for phenethyl formate synthesis, 40°C was identified as the optimal reaction temperature. Studies on linalyl acetate production also highlight the positive effect of temperature on conversion, with the highest yields for that particular ester being achieved at 70°C.

Reaction time is another key kinetic parameter. The reaction proceeds over time until it reaches equilibrium or one of the substrates is depleted. For the synthesis of linalyl acetate, a reaction time of 6 hours was utilized. Monitoring the conversion over time allows for the determination of the point at which the reaction rate plateaus, which is essential for optimizing process efficiency and energy consumption.

Ester StudiedReaction Temperature (°C)Resulting Conversion (%)Reference
Octyl Formate2077.10
Octyl Formate3080.71
Octyl Formate4081.96
Octyl Formate5078.71
Linalyl Acetate705.6 (Highest yield)

Enzyme Reuse and Sustainability Aspects in Biocatalysis

A significant advantage of using immobilized enzymes like Novozym 435 in biocatalysis is their potential for reuse over multiple reaction cycles. This reusability is a cornerstone of creating economically viable and sustainable industrial processes, as the enzyme often represents a major cost component. The ability to easily separate the immobilized enzyme from the reaction mixture (e.g., by simple filtration) and reuse it without a significant loss of activity is highly desirable.

In the synthesis of octyl formate, Novozym 435 was successfully reused for up to 10 cycles under optimal conditions, maintaining a consistent yield and demonstrating its high stability and operational robustness. Similarly, in the production of phenethyl formate, the enzyme could be recycled for at least 20 reactions with a steady conversion yield above 92% when toluene was used as the solvent.

Ester StudiedNumber of Reuse CyclesObserved OutcomeReference
Octyl Formate10Enzyme could be reused without affecting the yield.
Phenethyl Formate20Steady conversion yield maintained above 92%.

Advanced Analytical and Characterization Techniques in Linalyl Formate Research

Chromatographic Approaches for Compositional Analysis

Chromatography is a cornerstone for separating linalyl formate (B1220265) from complex mixtures, such as essential oils or reaction crudes. The choice of technique depends on the specific analytical goal, ranging from detailed compositional analysis to rapid preliminary screening.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile compounds like linalyl formate. uah.edu Method development focuses on optimizing separation and detection parameters to achieve high resolution, sensitivity, and accurate identification.

Key aspects of GC-MS method development include the selection of the capillary column, temperature programming, and mass spectrometry parameters. For terpenes and their esters, specific columns, such as those with chiral stationary phases (e.g., derivatized cyclodextrins), are employed to separate enantiomers, which is critical as different enantiomers can possess distinct aromatic profiles. gcms.czscispec.co.th

Optimization of the temperature ramp is crucial; slower ramps (1–2 °C/min) can improve the resolution of closely eluting compounds. scispec.co.th The mass spectrometer identifies compounds by their unique mass spectra, which are generated upon ionization. The resulting fragmentation patterns are compared against spectral libraries for confirmation. nih.govresearchgate.net Targeted metabolomics approaches using GC-MS can provide enhanced sensitivity and selectivity for specific known metabolites. uah.edu

Table 1: Example GC-MS Parameters for Terpene Analysis

ParameterTypical SettingPurpose
ColumnChiral Capillary (e.g., Rt-βDEXsm)Separation of enantiomers like (R)- and (S)-linalool. gcms.czmdpi.com
Injector Temperature250°CEnsures rapid volatilization of the sample. nih.gov
Oven ProgramInitial temp 40-60°C, ramp 1-3°C/min to 240°COptimizes separation of various terpenes and esters. scispec.co.thresearchgate.net
Carrier GasHeliumInert gas to carry the sample through the column. longdom.org
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible mass spectra. nih.gov
Mass Scan Range50-500 m/zCovers the expected mass fragments of this compound and related terpenes. nih.gov

Gas-Liquid Chromatography (GLC) is a subset of gas chromatography where the stationary phase is a liquid coated on a solid support. longdom.org This technique is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound from linalool (B1675412). By taking aliquots from the reaction mixture at different time intervals, GLC can be used to track the disappearance of reactants and the appearance of products.

The principle of GLC is based on the partitioning of the analyte between the gaseous mobile phase and the liquid stationary phase. longdom.org The choice of the stationary phase is critical and depends on the polarity of the compounds being separated. For instance, polar stationary phases like polyethylene glycol are used for separating polar compounds, while nonpolar phases like silicone oil are suitable for nonpolar analytes. longdom.org This allows for the effective separation of linalool and the more esterified, slightly less polar this compound. Fast GLC methods using short, highly polar columns have been developed to rapidly analyze complex compositions. nih.gov

While GC is favored for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are valuable for analyzing less volatile or thermally sensitive terpenes and their derivatives. cannabissciencetech.com These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For terpene analysis, reversed-phase HPLC is common, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727). rsc.org The development of a fast and efficient analytical method for separating phenolic terpenes has been achieved using a fused-core column. rsc.org UPLC systems operate at higher pressures and use smaller particle sizes in the stationary phase, leading to faster analysis times and better resolution compared to traditional HPLC. cannabissciencetech.com

A Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) method has been developed for the analysis of linalool, a related compound, in human serum, demonstrating the applicability of liquid chromatography for bioanalysis. mdpi.comnih.gov Although less common for a volatile ester like this compound, HPLC can be advantageous when derivatization is required or when analyzing complex matrices. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary screening of reaction mixtures or natural extracts for the presence of this compound. chemistryhall.comnih.gov It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). chemistryhall.comsilicycle.com

Table 2: Common TLC Solvent Systems for Terpene Esters

Solvent SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate (B1210297)1:1 to 9:1A standard system for moderately polar compounds. The ratio is varied to adjust Rf values. silicycle.comlibretexts.org
Dichloromethane / Methanol99:1 to 90:10Suitable for more polar compounds. silicycle.com
Toluene (B28343) / Acetone (B3395972)VariesAn alternative system for achieving different selectivity. silicycle.com

Spectroscopic and Advanced Structural Elucidation Methods

While chromatography separates components, spectroscopy provides detailed information about their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. mdpi.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectroscopy gives information about the different types of protons in a molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show characteristic signals for the vinyl protons, the methyl groups, and the formate proton.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for the ester carbonyl carbon, the olefinic carbons, and the aliphatic carbons. Two-dimensional NMR techniques can be used to establish connectivity between different parts of the molecule, confirming the final structure.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~8.0sFormate proton (-O-CHO)
¹H~5.9dd-CH=CH₂
¹H~5.2, ~5.0m-CH=CH₂ and (CH₃)₂C=CH-
¹H~1.6-2.1mAllylic and methylene protons
¹H~1.5-1.7sMethyl protons
¹³C~160sCarbonyl carbon (C=O)
¹³C~145, ~125, ~112s, dOlefinic carbons (C=C)
¹³C~80sQuaternary carbon (C-O)
¹³C~20-40t, qAliphatic and methyl carbons

Note: Predicted values are approximate and can vary based on solvent and instrument parameters.

Table of Mentioned Compounds

Mass Spectrometry (MS) Applications in Metabolite Identification

Mass spectrometry (MS) is an indispensable tool in the identification of drug metabolites and the metabolic fate of xenobiotic compounds like this compound. ijpras.com The core strength of MS lies in its ability to provide molecular weight and structural information from minute quantities of material. For metabolite identification, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites. nih.gov

The typical workflow for identifying metabolites of this compound involves exposing the compound to a biological system (e.g., liver microsomes) followed by analysis of the extract. Tandem mass spectrometry (MS/MS or MSⁿ) is a key technique used in this process. ijpras.com In an MS/MS experiment, the precursor ion (the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint. By comparing the fragmentation of the parent drug to that of the metabolite, specific structural modifications can be deduced. nih.gov

For this compound, metabolic transformations would likely involve hydrolysis to linalool and formic acid or oxidation (e.g., hydroxylation) at various positions on the molecule. MS techniques like precursor ion scanning and neutral loss scanning are highly effective for detecting classes of metabolites. For instance, a neutral loss scan could be designed to detect the loss of a functional group added during metabolism, while a precursor ion scan can identify all metabolites that produce a common, characteristic fragment ion of the parent molecule. ijpras.com

Table 1: Predicted Mass Data for this compound and Potential Metabolites
CompoundChemical FormulaPredicted Monoisotopic Mass (Da)Potential Metabolic ReactionExpected MS/MS Fragments
This compoundC₁₁H₁₈O₂182.1307Parent Compoundm/z 136 (loss of HCOOH), m/z 93, m/z 69
Hydroxylated this compoundC₁₁H₁₈O₃198.1256Phase I: Oxidationm/z 180 (loss of H₂O), m/z 152, m/z 109
LinaloolC₁₀H₁₈O154.1358Phase I: Hydrolysism/z 136 (loss of H₂O), m/z 121, m/z 93, m/z 71
Linalool GlucuronideC₁₆H₂₆O₇330.1678Phase II: Glucuronidation (of Linalool)Neutral loss of 176 Da (glucuronic acid)

Hyphenated Techniques (e.g., HPLC-MS, HPLC-SPE-NMR) for Complex Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing this compound in complex mixtures such as essential oils, food products, or biological matrices. nih.gov This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy. ijpsjournal.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for volatile and thermally stable compounds like this compound. asiapharmaceutics.info In GC-MS, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer for detection and identification. ijarnd.com The resulting mass spectra provide structural information based on fragmentation patterns, which can be compared against spectral libraries for confirmation. nih.gov

For analysis of metabolites that may be less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. asiapharmaceutics.info High-Performance Liquid Chromatography (HPLC) separates the components in the liquid phase, which are then ionized (e.g., via electrospray ionization - ESI) and analyzed by the mass spectrometer. ijarnd.com The combination of HPLC with tandem MS (HPLC-MS/MS) provides high sensitivity and selectivity, making it a powerful tool for quantitative and qualitative analysis in complex samples. asiapharmaceutics.info

For unambiguous structure elucidation of novel metabolites or isomers, more advanced hyphenation such as HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) can be employed. This technique allows for the separation of a compound by HPLC, followed by its automated trapping on an SPE cartridge. The trapped compound is then eluted into an NMR spectrometer for detailed structural analysis. This provides definitive structural information that complements the data obtained from mass spectrometry. ijarnd.com

Table 2: Comparison of Hyphenated Techniques for this compound Analysis
TechniquePrinciplePrimary Application for this compoundAdvantagesLimitations
GC-MSSeparation of volatile compounds followed by mass-based detection. ijarnd.comQuantification and identification in essential oils and fragrances.Excellent separation for volatiles, extensive spectral libraries available. nih.govRequires sample volatility and thermal stability; derivatization may be needed for polar metabolites. nih.gov
HPLC-MSSeparation of non-volatile compounds followed by mass-based detection. asiapharmaceutics.infoAnalysis of metabolites in biological fluids.Applicable to a wide range of polarities and molecular weights, soft ionization preserves molecular ion. ijarnd.comChromatographic resolution can be lower than GC for some isomers.
HPLC-SPE-NMRLC separation followed by analyte trapping and NMR analysis. ijarnd.comUnambiguous structure elucidation of unknown metabolites or isomers.Provides detailed structural information for definitive identification. ijarnd.comLower sensitivity than MS, requires higher analyte concentration.

Chiral Analysis of this compound and Related Stereoisomers

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(-)-linalyl formate and (S)-(+)-linalyl formate. The analysis and separation of these stereoisomers are critical, as enantiomers often exhibit different sensory properties and biological activities. Chiral analysis is frequently used in the quality control of essential oils and fragrance materials to ensure authenticity and detect adulteration. semanticscholar.orgresearchgate.net

Enantioselective Gas Chromatography (esGC)

Enantioselective Gas Chromatography (esGC) is the benchmark technique for the chiral separation of volatile compounds like this compound. semanticscholar.org This method utilizes a chiral stationary phase (CSP) within the GC column. The CSP, typically based on derivatized cyclodextrins, interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. gcms.cz

The choice of the cyclodextrin derivative is crucial for achieving separation. For terpene esters and alcohols like this compound and its parent alcohol linalool, substituted beta-cyclodextrins are commonly employed. semanticscholar.orggcms.cz By integrating the peak areas of the separated enantiomers, their relative proportions (enantiomeric ratio) and the enantiomeric excess (ee) can be accurately determined. This enantiomeric distribution is often characteristic of a specific natural source, making esGC a powerful tool for authenticity control of essential oils. semanticscholar.org For instance, the enantiomeric ratio of linalyl acetate and linalool has been used to verify the purity of lavender and bergamot oils. gcms.cz

Table 3: Common Chiral Stationary Phases for Terpenoid Analysis
Stationary Phase TypeCommon AbbreviationTypical Application
Permethylated Beta-CyclodextrinRt-βDEXSeparation of a wide range of chiral compounds including esters and alcohols.
2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrinChirasil-DexHigh-resolution separation of monoterpene enantiomers. researchgate.net
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrinTMBCDGeneral-purpose chiral selector for essential oil components.

Multidimensional Gas Chromatography (MDGC) for Chiral Separation

While esGC is effective, complex matrices like essential oils contain hundreds of compounds, leading to the risk of co-elution, where an interfering peak overlaps with one of the target enantiomers, compromising accurate quantification. Multidimensional Gas Chromatography (MDGC) is an advanced technique that provides significantly enhanced resolution to overcome this challenge. nih.govresearchgate.net

The most common MDGC setup for chiral analysis is the "heart-cutting" (GC-GC) approach. researchgate.net In this system, two columns are used: a first-dimension (1D) column with a standard, non-chiral stationary phase, and a second-dimension (2D) column with a chiral stationary phase. The complex sample is first separated on the 1D column. A specific, narrow fraction (a "heart-cut") containing the target analyte (this compound) is selectively transferred to the 2D chiral column for the enantioselective separation. monash.edu This process effectively removes matrix components that would otherwise interfere with the chiral analysis. oregonstate.edu

Another powerful technique is comprehensive two-dimensional gas chromatography (GC×GC), which subjects the entire sample to separation on both columns, generating highly detailed chromatograms for complex sample fingerprinting. nih.gov Enantioselective MDGC (enantio-MDGC) is considered the preferred method for the challenging separation of overlapping enantiomers in complex natural products. nih.govresearchgate.net

Table 4: Comparison of 1D esGC and Enantio-MDGC
ParameterSingle-Dimension esGCMultidimensional GC (MDGC)
PrincipleSeparation on a single chiral column.Separation using two columns (typically achiral + chiral) with selective transfer. monash.edu
Peak Capacity/ResolutionModerate.Very high, significantly reduces peak overlap. oregonstate.edu
Susceptibility to Matrix InterferenceHigh risk of co-elution in complex samples.Low risk; interfering peaks are removed before the chiral column. monash.edu
ApplicationAnalysis of relatively simple mixtures or pure standards.Trace analysis and accurate quantification of enantiomers in highly complex matrices (e.g., essential oils, wine). researchgate.netoregonstate.edu

Structure Activity Relationships Sar of Linalyl Formate and Its Derivatives

SAR in Biological Activities

The transformation of linalool (B1675412) into its ester, linalyl formate (B1220265), and subsequent modifications like acetylation, significantly alters its interactions with biological systems. The nature of this influence is highly dependent on the specific activity being measured.

Esterification of linalool's hydroxyl group has been shown to modulate its biological effects, a principle observed in studies of its close analogue, linalyl acetate (B1210297). Research on the mosquitocidal properties of monoterpenes and their derivatives has identified that the conversion of the alcohol (linalool) to an ester (linalyl acetate) enhances its larvicidal activity against Aedes aegypti. researchgate.netnih.gov

In one study, linalyl acetate demonstrated a lower LC50 value (119.7 ppm) compared to its parent alcohol, linalool (242.6 ppm), indicating a more potent mosquitocidal effect. nih.gov This suggests that the ester functional group plays a significant role in enhancing this particular bioactivity. The increased efficacy of the acetylated form highlights how esterification can alter the lipophilicity and interaction of the molecule with its target sites in the mosquito larvae. researchgate.netnih.gov

Conversely, in studies on anti-inflammatory activity, linalyl acetate showed a more delayed and less pronounced effect compared to linalool, a finding that suggests it may function as a pro-drug. nih.gov This indicates that the influence of esterification is not uniform across all biological activities and depends on the specific mechanism of action.

Table 1: Mosquitocidal Activity of Linalool vs. Linalyl Acetate against Aedes aegypti Larvae This interactive table provides a comparison of the lethal concentration (LC50) required to eliminate 50% of the larvae.

Compound LC50 (ppm) Reference
Linalool 242.6 nih.gov

The acetylation of the hydroxyl group is a key structural modification that can either enhance or diminish a compound's biological efficacy depending on the target. In the context of mosquitocidal action, acetylation generally increases the activity of monoterpenoids compared to their corresponding hydroxyl forms. nih.gov Studies have identified that acetyl derivatives of monoterpenes like linalool, eugenol, and geraniol (B1671447) exhibit enhanced efficacy against the larvae of Aedes aegypti. researchgate.netnih.gov

However, this enhancement is not universal. In studies of anthelmintic activity against the earthworm Eisenia foetida, the acetylation of linalool's hydroxyl group led to a considerable decrease in efficacy. japsonline.comresearchgate.net Linalool itself was active, but linalyl acetate did not cause helminth death, underscoring the essential role of the free hydroxyl group for this specific lethal action. japsonline.comresearchgate.net Similarly, research on GABAA receptors found that while linalool can enhance GABAergic currents, its acetylated derivatives result in non-significant changes, suggesting that metabolism via acetylation can reduce its positive allosteric potential at these receptors. nih.gov

Table 2: Effect of Hydroxyl Group Acetylation on Anthelmintic Activity against Eisenia foetida This interactive table illustrates how acetylation impacts the time to paralysis and death.

Compound Paralysis Time (minutes) Death Time (minutes) Reference
Linalool 28.33 ± 4.02 44.00 ± 4.54 japsonline.com

SAR in Olfactory Perception and Odor Properties

The perception of linalyl formate's characteristic aroma is governed by its molecular structure, including its functional groups and three-dimensional shape (stereochemistry). ontosight.aiperfumerflavorist.com Modifications to this structure, even subtle ones, can lead to significant changes in its scent profile and potency.

This compound, as an ester, is known for its pleasant floral, sweet scent with notes of bergamot and lavender. solubilityofthings.comchemimpex.com The presence of the formate ester group, in combination with the chiral center inherited from linalool, defines its unique olfactory signature. ontosight.ai Like its parent compound, linalyl acetate also has stereoisomers, which indicates that the chiral nature of the molecule is a key determinant of its aroma profile. academie-sciences.fr

The introduction of oxygen-containing functional groups at the C8 position of linalool and its esters has a substantial impact on their aroma profiles. nih.govresearchgate.net Studies involving the synthesis of oxygenated derivatives of linalool and linalyl acetate have demonstrated that these modifications can dramatically alter both odor quality and potency. nih.govnih.gov

For instance, 8-oxolinalyl acetate, an aldehyde derivative, is a potent odorant with linalool-like properties. nih.govfrontiersin.org In contrast, its corresponding carboxylic acid, 8-carboxylinalyl acetate, exhibits divergent and less pleasant odor qualities described as fatty, greasy, and musty, despite having a similarly low odor threshold. nih.govresearchgate.net This highlights that not just the presence of an oxygenated group, but its specific form (e.g., aldehyde vs. carboxylic acid), is critical to the resulting aroma. nih.gov Further demonstrating this principle, 8-hydroxylinalool was found to be the least odorous among the tested linalool derivatives, while 8-carboxylinalool was completely odorless. nih.govscience.gov

Odor potency, often measured by the odor threshold (OT) in the air, reveals significant differences between linalool and its esters. Linalool is an exceptionally potent odorant, with an average odor threshold of 3.2 ng/L. nih.govscience.gov Its odor is described as floral, citric, fresh, and sweet. nih.govfrontiersin.org

In contrast, its ester derivative, linalyl acetate, has a much higher odor threshold of 110.9 ng/L, indicating significantly lower potency despite having a pleasant sweet, citrus-fresh odor. nih.govfrontiersin.org However, structural modifications can dramatically alter this. Oxidation at the C8 position to form 8-oxolinalyl acetate lowers the odor threshold to just 5.9 ng/L, making it nearly as potent as linalool itself and giving it a linalool-like aroma. nih.govfrontiersin.org The derivative 8-carboxylinalyl acetate is also highly potent, with an odor threshold of 6.1 ng/L, though its scent profile is markedly different. nih.govresearchgate.net This demonstrates that while esterification to linalyl acetate reduces odor potency compared to linalool, subsequent oxidation at the C8 position can restore or even surpass the potency, albeit with potential changes to the odor character. nih.gov

Table 3: Odor Thresholds and Descriptions of Linalool and its Derivatives This interactive table compares the odor potency and sensory characteristics of linalool and several of its key derivatives.

Compound Odor Threshold (OT) in ng/L air Odor Description Reference(s)
Linalool 3.2 Floral, citric, fresh, sweet nih.govfrontiersin.org
8-Hydroxylinalool 160 - nih.govscience.gov
8-Carboxylinalool Odorless - nih.govscience.gov
Linalyl Acetate 110.9 Sweet, citrus fresh nih.govfrontiersin.org
8-Oxolinalyl Acetate 5.9 Linalool-like, very intense nih.govfrontiersin.org

Mechanisms of Biological Action and Pharmacological Investigations

Antimicrobial Mechanisms of Action

There is currently a notable absence of scientific studies detailing the specific antimicrobial mechanisms of linalyl formate (B1220265). While research into the parent alcohol, linalool (B1675412), has identified several ways it combats microbes, this information does not directly apply to linalyl formate.

Bacterial Membrane Disruption and Oxidative Stress Induction

No specific studies were found that investigate whether this compound disrupts bacterial membranes or induces oxidative stress. In contrast, research on linalool has shown that it can damage bacterial cell membranes, leading to the leakage of cellular contents and inducing oxidative stress, which contributes to its antibacterial effect. nih.govnih.govresearchgate.netmdpi.com However, the presence of the formate group in this compound could alter its interaction with bacterial membranes, and specific research is needed to determine its effects.

Interference with Cellular Macromolecule Synthesis (e.g., DNA, Proteins)

The scientific literature lacks data on the effects of this compound on the synthesis of bacterial DNA and proteins. Studies on the related compound, linalyl alcohol, have suggested it may inhibit the synthesis of macromolecules. mdpi.com Linalool has also been shown to cause the release of DNA, RNA, and proteins, suggesting it disrupts cell structure. mdpi.com Without direct investigation, it remains unknown if this compound possesses a similar mechanism of action.

Inhibition of Respiratory Chain Dehydrogenase Activity

There is no available research that specifically examines the effect of this compound on the respiratory chain dehydrogenase activity in bacteria. For comparison, studies on linalool have indicated that it can inhibit key enzymes in the respiratory chain, such as succinate dehydrogenase, which disrupts bacterial metabolism and energy production. nih.govmdpi.comresearchgate.net The potential for this compound to act in a similar manner has not been explored.

Neuropharmacological Modulations

The neuropharmacological properties of this compound are not well-documented in scientific literature. While the sedative and anxiolytic effects of essential oils containing linalool and its esters are often studied, specific data on this compound is scarce.

Enhancement of GABAergic Currents

There is no direct evidence from scientific studies to suggest that this compound enhances GABAergic currents. Research on linalool has demonstrated its ability to potentiate responses at GABAA receptors, which is a mechanism believed to contribute to its calming effects. nih.govnih.gov However, studies on other derivatives, such as linalyl acetate (B1210297), indicate that the addition of an ester group may reduce this modulatory potential compared to linalool. nih.govdocumentsdelivered.com The specific action of the formate ester on GABAA receptor modulation is yet to be investigated.

Impact of Metabolic Derivatives on Receptor Modulation

Information regarding the metabolic pathways of this compound and the subsequent impact of its derivatives on receptor modulation is not available in the current body of scientific research. Studies on linalool have identified various metabolic products, such as 8-hydroxylinalool and 8-carboxylinalool, and have begun to explore how these metabolites interact with receptors like the GABAA receptor. nih.govnih.gov It has been observed that the metabolism of linalool can reduce its positive allosteric potential at GABAA receptors. nih.govresearchgate.net A similar comprehensive investigation into the metabolism of this compound and the activity of its resulting compounds has not been conducted.

Insufficient Data Available to Detail this compound's Effect on Cytochrome P450 Enzymes

Despite a comprehensive review of available scientific literature, specific data on the inhibitory effects of the chemical compound this compound on cytochrome P450 (CYP) enzymes remains elusive. As a result, a detailed analysis and data table regarding its enzymatic modulatory effects, as requested, cannot be provided at this time.

Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a wide array of substances, including drugs, toxins, and endogenous compounds. Understanding how chemical compounds interact with these enzymes is crucial for predicting potential drug interactions and assessing their safety profiles.

Investigations into the biological actions of related terpene esters, such as linalyl acetate, have shown that they are often rapidly metabolized in the body. For instance, in vitro studies have demonstrated that linalyl acetate is quickly converted to linalool. While the interactions of linalool with CYP enzymes have been a subject of some research, this information cannot be directly extrapolated to predict the specific actions of this compound.

The absence of direct research on this compound's impact on CYP enzymes means that crucial data points, such as which specific CYP isoenzymes are inhibited, the nature of the inhibition (e.g., competitive, non-competitive), and the corresponding inhibition constants (IC₅₀ or Kᵢ values), are not available. Without such empirical data, any discussion on the enzymatic modulatory effects of this compound would be speculative and would not meet the required standards of scientific accuracy.

Further research, including in vitro studies using human liver microsomes or recombinant CYP enzymes, is necessary to elucidate the potential inhibitory or inductive effects of this compound on this important enzyme system. Until such studies are conducted and their findings published, a definitive account of this compound's interaction with cytochrome P450 enzymes cannot be compiled.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Biodegradation Kinetics and Pathways

Biodegradation is a key process governing the persistence of organic chemicals in aquatic and soil environments. It involves the breakdown of substances by microorganisms.

The "ready biodegradability" of a chemical is an indicator of its potential for rapid and extensive breakdown in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) 301 guidelines, are used for this assessment. A substance is generally considered readily biodegradable if it achieves greater than 60% degradation within a 28-day period and satisfies the 10-day window criterion. givaudan.comgivaudan.com

Table 1: Biodegradability Data for Related Compounds

CompoundBiodegradability ClassificationTest GuidelineResult
Linalyl Acetate (B1210297)Readily BiodegradableOECD 301F70-80% degradation
Linalool (B1675412)Readily BiodegradableOECD 301D64.2% ThOD (28 days)

This table presents data for compounds structurally similar to linalyl formate (B1220265) to infer its likely biodegradability.

Atmospheric Transformation Processes

Once volatilized into the atmosphere, linalyl formate is subject to transformation by various chemical processes, primarily initiated by reaction with atmospheric oxidants. Due to the lack of specific studies on this compound, the atmospheric transformation of its parent compound, linalool, is used as a proxy to understand its likely fate. The presence of double bonds and a tertiary alcohol group in the linalool structure, which is shared in a modified form in this compound, makes it highly reactive in the atmosphere.

The atmospheric degradation of this compound is expected to be initiated by reaction with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). These reactions lead to the formation of peroxy radicals (RO₂). The subsequent reactions of these peroxy radicals are critical in determining the transformation products.

Autoxidation, a process involving the intramolecular hydrogen shift of a peroxy radical, is a significant pathway for highly functionalized molecules like those derived from this compound. This process can lead to the formation of highly oxygenated organic molecules (HOMs) and the generation of reactive oxygen species (ROS). For the related compound linalool, studies have shown that it can undergo novel autoxidation mechanisms involving both peroxy (RO₂) and alkoxy (RO·) radicals. This expands on the more commonly understood H-shift driven autoxidation by RO₂ radicals.

The atmospheric oxidation of this compound is expected to produce a complex mixture of transformation products (TPs). Based on studies of linalool, these TPs can include smaller volatile compounds as well as larger, less volatile species that can contribute to the formation of secondary organic aerosol (SOA).

Key transformation products identified from the oxidation of linalool, and thus likely from this compound, include:

Carbonyls: such as formaldehyde (B43269) and acetone (B3395972).

Carboxylic acids: resulting from further oxidation.

Epoxides and Hydroperoxides: formed from the reaction of the double bonds.

Highly Oxygenated Molecules (HOMs): formed through autoxidation pathways.

The fate of these TPs varies. Volatile products will remain in the gas phase, while less volatile, highly oxygenated products can partition to the particle phase, contributing to SOA formation.

Table 2: Potential Atmospheric Transformation Products of this compound (inferred from Linalool)

PrecursorOxidantKey Transformation ProductsEnvironmental Significance
This compound (inferred from Linalool)OH, O₃, NO₃Formaldehyde, Acetone, Glycolaldehyde, Methyl vinyl ketone, Organic Nitrates, Highly Oxygenated Molecules (HOMs)Contribution to ozone and secondary organic aerosol (SOA) formation, potential for long-range transport.

The specific degradation pathways and the resulting TPs are highly dependent on ambient environmental conditions, particularly the levels of nitrogen oxides (NOx = NO + NO₂) and the hydroperoxy radical (HO₂·).

Low NOx / High HO₂· Conditions (e.g., remote, clean environments): Under these conditions, the peroxy radicals (RO₂) formed from this compound will primarily react with HO₂·, leading to the formation of organic hydroperoxides (ROOH). Autoxidation pathways are also more prominent under low NOx conditions.

High NOx Conditions (e.g., urban, polluted environments): In high NOx environments, RO₂ radicals will predominantly react with nitric oxide (NO). This reaction can lead to the formation of alkoxy radicals (RO·) and organic nitrates (RONO₂). The RO· radicals can then undergo further reactions, such as isomerization or decomposition, leading to a different suite of smaller, more volatile TPs.

Ecotoxicological Impact Assessment of Transformation Products

The transformation of this compound in the environment can lead to the formation of products with different toxicological profiles than the parent compound. An assessment of the ecotoxicological impact of these TPs is therefore essential.

Toxicological Research and Mechanistic Investigations of Adverse Effects

Dermal Sensitization and Allergic Contact Dermatitis

Linalyl formate (B1220265), like other related fragrance terpenes, is subject to toxicological scrutiny, particularly concerning its potential to cause skin sensitization. While the pure compound may have a low sensitizing potency, its degradation products are of greater concern.

Linalyl formate is structurally similar to linalool (B1675412) and linalyl acetate (B1210297), compounds known to be susceptible to autoxidation upon exposure to air. researchgate.net This process is a key activation mechanism leading to the formation of more potent allergens. gu.se The primary oxidation products responsible for sensitization are hydroperoxides. researchgate.neteuropa.eu For instance, the autoxidation of the structurally related linalyl acetate results in the formation of 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-yl-acetate and 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-yl acetate. researchgate.net These hydroperoxides are considered the most significant sensitizers formed during the oxidation of both linalool and linalyl acetate. researchgate.netgu.se

The mechanism of sensitization by these allylic hydroperoxides is believed to involve the formation of reactive radical intermediates. nih.gov Research on linalyl hydroperoxide, a model for the oxidation products of linalyl esters, supports a radical-mediated pathway. The process involves the homolytic cleavage of the oxygen-oxygen bond in the hydroperoxide, which generates an alkoxy radical. gu.se This radical can then undergo further reactions, such as intramolecular reactions with double bonds within the molecule, to form carbon-centered radicals. nih.gov These radical species are reactive and capable of binding to skin proteins, a critical step in initiating an immune response. gu.senih.gov Studies have shown that linalyl hydroperoxide itself is a sensitizer, and its sensitizing properties are linked to the formation of these carbon-centered radical intermediates. nih.gov

The sensitizing potency of linalyl acetate has been demonstrated to increase significantly after oxidation. In a Local Lymph Node Assay (LLNA), pure linalyl acetate showed weak sensitizing potency (EC3 25%), whereas a sample oxidized for 10 weeks had a much stronger potency with an EC3 value of 3.6%. researchgate.net Hydroperoxides were identified as the oxidation products with the highest sensitizing capacity. researchgate.net

Table 1: Sensitizing Potency of Linalyl Acetate and its Oxidation Products (Note: Data for Linalyl Acetate is used as a proxy due to its structural similarity to this compound)

CompoundConditionSensitizing Potency (LLNA EC3 Value)Classification
Linalyl AcetateHigh Purity25%Weak Sensitizer
Linalyl AcetateOxidized (10 weeks)3.6%Potent Sensitizer
Linalyl HydroperoxideSynthesized Oxidation ProductSensitizerSensitizer
Linalyl EpoxideSynthesized Rearrangement ProductSensitizerSensitizer

Allergic contact dermatitis (ACD) is a T-cell-mediated, delayed-type (Type IV) hypersensitivity reaction. researchgate.netmdpi.com The immunological process begins when a low molecular weight chemical, known as a hapten, penetrates the skin. gu.se The oxidized derivatives of this compound, such as hydroperoxides and other radicals, act as haptens or prohaptens (substances that become haptens after metabolic activation in the skin). gu.se

The sensitization phase involves the following key steps:

Haptenation : The reactive metabolite (hapten) binds covalently to endogenous skin proteins, forming a hapten-protein complex. gu.seacs.org This modification is essential as the immune system does not recognize the small hapten molecule alone. gu.se

Antigen Presentation : Epidermal Langerhans cells (LCs) and dermal dendritic cells (dDCs), which are key antigen-presenting cells (APCs) in the skin, internalize and process these hapten-protein complexes. gu.semdpi.com

T-Cell Priming : The LCs then migrate from the skin to the local lymph nodes. Here, they present the processed antigen to naïve T-cells. gu.se This interaction leads to the activation and proliferation of allergen-specific T-cells, creating an "immunological memory". gu.se

Upon subsequent re-exposure to the same allergen, an elicitation phase is triggered, leading to the clinical symptoms of ACD. This inflammatory response is mediated by the now-sensitized T-cells, which release pro-inflammatory cytokines. gu.seresearchgate.net The immune response in fragrance allergies can involve an increase in the production of Th2 cytokines like IL-4, IL-5, and IL-13. researchgate.net

Endocrine Activity Studies

The potential endocrine activity of fragrance ingredients, including major components of essential oils like linalool and its esters, has been a subject of investigation due to their widespread use.

Concerns about the endocrine-disrupting potential of components found in essential oils like lavender oil prompted proactive testing of linalool and linalyl acetate. nih.govnih.gov In vitro studies using recombinant yeast cell-based screening tests and mammalian cell guideline reporter gene assays were conducted to assess interactions with human estrogen receptor α (hERα) and human androgen receptor (hAR). nih.govresearchgate.net

In these comprehensive studies, neither linalool nor linalyl acetate showed relevant agonistic activity at the estrogen or androgen receptors. nih.govnih.gov While an initial yeast screening test suggested potential anti-androgenic activity, this finding was not confirmed in the subsequent, more definitive mammalian cell guideline assay. nih.govresearchgate.net

A separate in vitro study that benchmarked the toxicity of chemicals leaching from plastic consumer products identified this compound in an extract from Low-Density Polyethylene (LDPE). acs.orgcag.org.in This extract was tested in yeast-based reporter gene assays. While some plastic extracts did show estrogenic or anti-androgenic activity, the specific contribution of this compound to these effects was not determined. acs.orgcag.org.in For example, one PVC placemat extract showed up to 27% estrogenic activity and 87% androgen receptor inhibition, but this compound was not identified in that specific sample. cag.org.in

Table 2: In Vitro Endocrine Receptor-Mediated Activity for Linalool and Linalyl Acetate (Note: Data for Linalool (Lin) and Linalyl Acetate (LinAc) are presented as the most relevant available information for the structurally similar this compound)

CompoundAssay TypeReceptorActivity ObservedResult
Linalool (Lin)Yeast-based & Mammalian Reporter GeneEstrogen Receptor (ER)AgonisticNo relevant activity observed nih.govnih.gov
Linalyl Acetate (LinAc)Yeast-based & Mammalian Reporter GeneEstrogen Receptor (ER)AgonisticNo relevant activity observed nih.govnih.gov
Linalool (Lin)Yeast-based & Mammalian Reporter GeneAndrogen Receptor (AR)AgonisticNo relevant activity observed nih.govnih.gov
Linalyl Acetate (LinAc)Yeast-based & Mammalian Reporter GeneAndrogen Receptor (AR)AgonisticNo relevant activity observed nih.govnih.gov
Linalool (Lin) & Linalyl Acetate (LinAc)Yeast-based ScreeningAndrogen Receptor (AR)AntagonisticSuggested activity nih.govresearchgate.net
Linalool (Lin) & Linalyl Acetate (LinAc)Mammalian Reporter GeneAndrogen Receptor (AR)AntagonisticNot confirmed nih.govresearchgate.net

To follow up on the in vitro findings, mechanistic in vivo studies were conducted with linalool, which can be considered representative of its esters like this compound, as esters are often hydrolyzed back to the parent alcohol in the body. nih.govindustrialchemicals.gov.au Guideline studies, including the Uterotrophic and Hershberger assays, are designed to detect estrogenic and androgenic/anti-androgenic activity, respectively, in rodents.

The results from these in vivo assays with linalool did not show any significant, dose-related changes in the weights of organs sensitive to estrogen or androgen. nih.govresearchgate.net Furthermore, a reproductive toxicity screening study found no evident effects on sex steroid hormone-sensitive organ weights, associated histopathology, or sperm parameters. nih.govresearchgate.net Key reproductive indices such as estrous cycling and fertility were also unaffected, and no steroid hormone-dependent effects were noted in the offspring. nih.govresearchgate.net These in vivo findings did not confirm the initial concerns about potential endocrine activity that had been raised by some earlier reports and inconclusive in vitro results. nih.govresearchgate.net

Cellular Toxicity Mechanisms (e.g., Oxidative Stress in vitro)

Cellular toxicity studies help to elucidate the mechanisms by which a compound may exert adverse effects at the cellular level. For this compound and related compounds, a key mechanism investigated is the induction of oxidative stress.

In a study analyzing chemicals in plastic products, an extract from LDPE containing this compound was tested for its ability to induce an oxidative stress response using the AREc32 assay. cag.org.inresearchgate.net This assay measures the activation of the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress. cag.org.in The LDPE extract containing this compound did induce an oxidative stress response, with one sample (LDPE 4) showing a high effect level and potency. cag.org.in

Conversely, other research has highlighted potential protective effects of related compounds against oxidative stress in a different context. A study on SH-SY5Y neuroblastoma cells showed that linalool and linalyl acetate could protect against hydrogen peroxide-induced cell death. researchgate.net They achieved this neuroprotection by reducing the production of intracellular reactive oxygen species (ROS), preventing cell apoptosis, and modulating the SIRT1 enzyme, which is involved in cellular longevity and stress resistance. researchgate.net These findings suggest that the role of these compounds in oxidative stress pathways can be complex and context-dependent.

Future Directions in Linalyl Formate Research

Advancements in Sustainable Synthesis Technologies

The chemical synthesis of esters like linalyl formate (B1220265) is evolving towards greener and more sustainable methods, driven by the need to minimize environmental impact and improve efficiency. frontiersin.org Traditional synthesis involves the esterification of linalool (B1675412) with formic acid. chemicalbook.comontosight.aichemicalbook.com Future advancements are focused on novel catalytic systems and reaction conditions that align with the principles of green chemistry. mdpi.com

One promising area is the development of advanced catalysts. Recently, chemists have developed innovative bimetallic oxide cluster catalysts, specifically Rhodium (Rh) and Ruthenium (Ru) based (RhRuOₓ/C), for ester synthesis. eurekalert.orglabmanager.com These nano-sized catalysts have demonstrated high efficiency in cross-dehydrogenative coupling (CDC) reactions, using molecular oxygen as the sole oxidant and producing only water as a byproduct. eurekalert.orglabmanager.com This approach offers a significant environmental advantage over traditional methods that often require stoichiometric amounts of hazardous oxidizing agents. mdpi.comlabmanager.com The versatility of these catalysts with various acids and arenes suggests their potential applicability to the synthesis of terpenoid esters like linalyl formate. eurekalert.orglabmanager.com

Another green approach involves the use of selenium-containing catalysts with hydrogen peroxide as a clean oxidant for the synthesis of carboxylic acids and esters from aldehydes. mdpi.com While this applies to synthesis from aldehydes, the underlying principle of using hydrogen peroxide, a greener oxidant, is a key direction for sustainable ester production. mdpi.com Research is also exploring metal-free protocols, such as the direct oxidative esterification of Csp³–H bonds using heterocyclic ionic liquids as catalysts, further reducing reliance on heavy metals. researchgate.net

The table below summarizes emerging sustainable synthesis technologies applicable to this compound production.

TechnologyCatalyst/ReagentKey AdvantagesRelevant Findings
Cross-Dehydrogenative CouplingRhRu bimetallic oxide clusters (RhRuOₓ/C)Uses molecular oxygen as the sole oxidant; minimizes waste; high catalytic activity. eurekalert.orglabmanager.comDemonstrated high reactivity and versatility for producing various aryl esters, suggesting potential for terpenoid esters. eurekalert.orglabmanager.com
Green OxidationSelenium-containing catalysts with H₂O₂Utilizes an environmentally benign oxidant (hydrogen peroxide); can be performed in water. mdpi.comAffords good to excellent yields of esters under mild conditions; catalyst and aqueous medium can be recycled. mdpi.com
Metal-Free CatalysisHeterocyclic ionic liquidsAvoids the use of transition metals; direct oxidative esterification. researchgate.netReported for the direct oxidative esterification of benzylic hydrocarbons with carboxylic acids. researchgate.net
Enzymatic SynthesisImmobilized lipases (e.g., Novozym 435)High selectivity; mild reaction conditions; considered a "natural" production route. hilarispublisher.comSuccessfully used for the synthesis of linalyl acetate (B1210297), demonstrating feasibility for structurally similar this compound. hilarispublisher.com

These advancements point towards a future where this compound can be produced more efficiently and with a significantly lower environmental footprint.

Exploration of Novel Biotransformation Pathways

Biotransformation, using enzymes or whole-cell microorganisms, presents a green alternative for producing valuable chemicals. hilarispublisher.com For this compound, research into novel biotransformation pathways is a key future direction. This involves two main avenues: the enzymatic synthesis of this compound and the microbial transformation of related precursors.

Enzymatic esterification is a well-established biotechnological tool for producing flavors and fragrances, as these products can be labeled "natural". hilarispublisher.com Lipases, particularly immobilized forms like Novozym 435, are effective catalysts for this purpose. hilarispublisher.comresearchgate.net Studies have successfully demonstrated the enzymatic synthesis of linalyl acetate, a structurally similar compound, from linalool and an acyl donor. hilarispublisher.com Research has shown that parameters such as temperature, enzyme concentration, and substrate molar ratio significantly influence the conversion yield. hilarispublisher.comresearchgate.net For instance, higher temperatures (up to 70°C) have been shown to favor the production of linalool esters. researchgate.net Future work will likely focus on optimizing these conditions specifically for this compound synthesis, potentially using acetic anhydride (B1165640) or other acyl donors in solvent-free systems to maximize yield and sustainability. hilarispublisher.com

The challenge of esterifying tertiary alcohols like linalool due to steric hindrance remains an area of investigation. hilarispublisher.com While high yields have been achieved for some esters, the conversion for linalyl acetate has been reported as relatively low (5.6%), indicating a need for further process optimization or the discovery of more suitable enzymes. hilarispublisher.com

Beyond direct synthesis, biotransformation can be used to produce linalool itself, the direct precursor to this compound. Linalool plays a crucial role in the biogenesis of essential oils, and its isomerization to other terpenes like geraniol (B1671447) is a classic example of allylic rearrangement, a common process in biotransformation. hilarispublisher.com Exploring microbial pathways that can convert abundant, low-cost substrates into linalool, which can then be enzymatically esterified to this compound, represents a promising and integrated biotechnological production strategy. Furthermore, understanding the biological transformation of fragrances in wastewater treatment processes can provide insights into their environmental fate and inspire the design of bioremediation strategies. nih.gov

Computational Approaches in Structure-Activity Relationship Prediction

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are becoming indispensable tools in chemical research. farmaciajournal.com For this compound, these approaches offer a rapid and cost-effective way to predict its biological and physicochemical properties, guiding synthesis and application efforts.

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property. researchgate.net In the fragrance industry, QSAR has been used to predict and classify the odor characteristics and potential allergenicity of compounds. nih.govresearchgate.net For example, QSAR models have been developed for sandalwood and ambergris fragrance compounds, demonstrating the ability to handle structurally complex molecules. researchgate.nettandfonline.com Such models could be developed for this compound to predict its odor profile, intensity, and potential interactions with other fragrance components.

Future research will likely involve developing specific QSAR models for this compound to predict various endpoints. This could include:

Sensory Properties: Predicting the specific citrus, floral, and herbal notes of this compound and how structural modifications might alter its scent.

Biological Activity: Linalool and linalyl acetate have been investigated for various biological activities, including anti-inflammatory and neuroprotective effects. jst.go.jpnih.gov QSAR models, combined with molecular docking studies, can predict the potential of this compound to interact with biological targets like enzymes and receptors (e.g., serotonin (B10506) transporters or dopamine (B1211576) receptors), as has been done for its parent compound, linalool. farmaciajournal.comnih.gov

Toxicity and Safety: Predictive models can assess potential toxicity, such as skin sensitization, helping to design safer products. nih.govresearchgate.net

The table below outlines potential applications of computational modeling for this compound research.

Modeling TechniqueApplication for this compoundPredicted Endpoints
QSAR (Quantitative Structure-Activity Relationship)Predict biological activity and properties from chemical structure. researchgate.netOdor profile, allergenicity, toxicity, receptor binding affinity. nih.govresearchgate.net
Molecular Docking Simulate the interaction between this compound and a biological target protein. nih.govBinding affinity, identification of key interacting residues, potential mechanism of action. farmaciajournal.com
Pharmacokinetic (ADMET) Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. farmaciajournal.comOral bioavailability, blood-brain barrier penetration, metabolic stability. farmaciajournal.com

By leveraging these in silico techniques, researchers can prioritize experimental studies, accelerate the discovery of new applications for this compound, and ensure its safe use.

Integrated Multi-Omics Approaches for Biological Mechanism Elucidation

To fully understand the biological effects of this compound, future research will increasingly turn to integrated multi-omics approaches. thermofisher.com These systems biology techniques—which include genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes occurring within a biological system in response to a specific compound. nih.govquantori.com

While direct multi-omics studies on this compound are not yet prevalent, research on related compounds and systems provides a clear roadmap. For instance, integrated metabolomic and transcriptomic analyses have been used extensively in plants to elucidate the regulatory networks of volatile terpenoid and ester formation. nih.govmdpi.comfrontiersin.orgcabidigitallibrary.org These studies identify key genes, transcription factors, and metabolic pathways involved in the biosynthesis of fragrance compounds. frontiersin.org A similar approach could be used to study the biotransformation of this compound in microbial or plant systems.

For elucidating its effects on human or animal systems, a multi-omics strategy could be particularly powerful. Preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant activities. zhishangchem.com An integrated multi-omics approach could unravel the mechanisms behind these potential effects:

Transcriptomics (RNA-seq): Would reveal which genes are up- or down-regulated in cells or tissues exposed to this compound, pointing to the signaling pathways being modulated.

Proteomics: Would identify changes in protein expression, confirming the effects observed at the transcript level and uncovering post-translational modifications.

Metabolomics: Would measure changes in the levels of small-molecule metabolites, providing a functional readout of the physiological state and identifying metabolic pathways impacted by this compound. elifesciences.org

By integrating these data layers, researchers can construct a comprehensive model of this compound's mechanism of action, moving beyond simple observation to a deep, systems-level understanding. researchgate.net This is crucial for validating its therapeutic potential and identifying potential biomarkers of its effects. thermofisher.com

Development of Environmental Remediation Strategies for this compound Contaminants

The widespread use of fragrances in consumer products leads to their continuous release into wastewater systems. researchgate.netcondorchem.com While many fragrance materials are removed to some extent during wastewater treatment, some can persist and enter aquatic environments. researchgate.netnih.gov Therefore, a key area of future research is the development of effective environmental remediation strategies for contaminants like this compound.

This compound is classified as harmful to aquatic life with long-lasting effects, underscoring the need to prevent its discharge into the environment. lookchem.com Current wastewater treatment plants (WWTPs) use a combination of physical and biological processes. The removal efficiency of fragrance materials depends on their physicochemical properties (like sorption tendency) and biodegradability, as well as the design of the treatment plant. nih.gov

Future research will focus on enhancing these processes and developing new technologies:

Enhanced Biological Treatment: While biological transformation is a key removal mechanism for many pharmaceuticals and fragrances, some compounds are recalcitrant. nih.gov Research into specialized microbial consortia or enzymes capable of efficiently degrading this compound could lead to more effective biological treatment systems, such as advanced membrane bioreactors (MBRs). sigmadafclarifiers.com

Advanced Oxidation Processes (AOPs): AOPs, which involve the generation of highly reactive species like hydroxyl radicals, are effective for degrading persistent organic pollutants. Investigating the efficacy of processes like ozonation, Fenton/photo-Fenton, or UV/H₂O₂ for the degradation of this compound is a promising direction.

Adsorption Technologies: The removal of sorptive fragrances is correlated with the removal of suspended solids. nih.gov Developing novel adsorbent materials (e.g., activated carbon, biochar, zeolites) with high affinity and capacity for this compound could be an effective polishing step for wastewater effluent.

Integrated Treatment Systems: Combining different technologies, such as biological treatment followed by an AOP or an adsorption step, is often the most effective approach for achieving high removal rates of micropollutants. condorchem.com Future work will involve designing and optimizing such integrated systems specifically for fragrance-laden industrial wastewater.

The table below details potential remediation strategies for this compound.

Remediation StrategyDescriptionPotential for this compound
Biological Treatment Use of microorganisms in systems like activated sludge or membrane bioreactors (MBRs) to biodegrade contaminants. sigmadafclarifiers.comEnhancing microbial consortia to specifically target and degrade terpenoid esters.
Sorption Removal of compounds by binding them to solid particles (e.g., sludge, activated carbon). nih.govInvestigating the sorption coefficient of this compound to optimize solid-liquid separation processes.
Advanced Oxidation Processes (AOPs) Degradation of organic compounds using powerful oxidizing agents like hydroxyl radicals.Application of O₃, UV/H₂O₂, or Fenton processes to mineralize this compound in water.
Vacuum Evaporation A physical separation process that concentrates non-volatile contaminants and separates volatile ones. condorchem.comPotentially suitable for treating industrial effluents with high concentrations of fragrances before biological treatment. condorchem.com

By pursuing these research directions, the environmental risks associated with this compound can be effectively managed, ensuring its sustainable use.

Q & A

Q. Table 1: Comparative Analysis of this compound Synthesis Routes

MethodCatalystYield (%)Purity (%)Reference
Acid-catalyzedH2SO47892
Enzymatic (lipase)Immobilized CALB6598
Microwave-assistedp-TSA8595

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeRecommended TechniqueKey Parameters
Enantiomer separationChiral GCCyclodextrin-based columns
Trace impurity detectionUHPLC-Q-TOF MSLOD: 0.01 ppm
Degradation product analysisHPLC-DAD-ELSDGradient elution (ACN/H2O)

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to reporting this compound’s toxicological data?

  • Methodological Answer : Follow OECD guidelines for in vivo studies (e.g., acute toxicity LD50 tests). Disclose conflicts of interest and obtain ethical approval for animal/human cell use. Share raw data in public repositories (e.g., Zenodo) to enhance transparency .

Q. How can researchers ensure their this compound studies are reproducible?

  • Methodological Answer : Provide stepwise protocols in supplementary materials, including instrument calibration data (e.g., NMR shim settings). Use commercial reference standards and validate analytical methods per ICH Q2(R1). Participate in inter-laboratory round-robin trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.